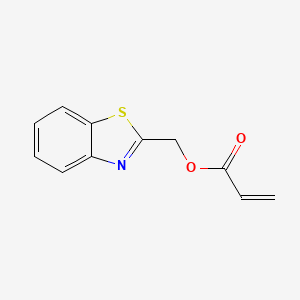
(1,3-Benzothiazol-2-yl)methyl prop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1,3-Benzothiazol-2-yl)methyl prop-2-enoate is an organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-Benzothiazol-2-yl)methyl prop-2-enoate typically involves the reaction of 2-mercaptobenzothiazole with an appropriate acrylate ester under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the thiol group of 2-mercaptobenzothiazole attacks the acrylate ester, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and solvents that can be easily recycled would also be considered to make the process more environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions
(1,3-Benzothiazol-2-yl)methyl prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thioether.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzothiazole ring can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole ring.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (1,3-Benzothiazol-2-yl)methyl prop-2-enoate is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology and Medicine
In the field of biology and medicine, derivatives of this compound have been studied for their potential pharmacological activities. These compounds have shown promise as antimicrobial, anticancer, and anti-inflammatory agents.
Industry
Industrially, this compound is used in the production of polymers and materials with specific properties. Its ability to undergo various chemical modifications makes it a versatile compound for material science applications.
Wirkmechanismus
The mechanism of action of (1,3-Benzothiazol-2-yl)methyl prop-2-enoate depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to a therapeutic effect. The molecular targets and pathways involved can vary, but often include inhibition of specific enzymes or modulation of receptor activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Mercaptobenzothiazole: A precursor in the synthesis of (1,3-Benzothiazol-2-yl)methyl prop-2-enoate.
Benzothiazole: The parent compound of the benzothiazole family.
2-Substituted Benzothiazoles: Compounds with various substituents at the 2-position of the benzothiazole ring.
Uniqueness
This compound is unique due to its specific structure, which combines the benzothiazole ring with an acrylate ester. This combination imparts distinct reactivity and properties, making it valuable for specific applications in synthesis and material science.
Eigenschaften
CAS-Nummer |
454429-29-9 |
|---|---|
Molekularformel |
C11H9NO2S |
Molekulargewicht |
219.26 g/mol |
IUPAC-Name |
1,3-benzothiazol-2-ylmethyl prop-2-enoate |
InChI |
InChI=1S/C11H9NO2S/c1-2-11(13)14-7-10-12-8-5-3-4-6-9(8)15-10/h2-6H,1,7H2 |
InChI-Schlüssel |
OCOUTPICRKUQCZ-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC(=O)OCC1=NC2=CC=CC=C2S1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


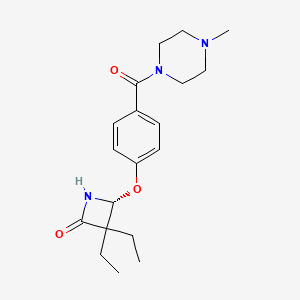
![5-(Diethylamino)-N-ethyl-2-[2-(5H-tetrazol-5-ylidene)hydrazinyl]benzamide](/img/structure/B14248156.png)
![1-[2-[(4-Benzylpiperidin-1-yl)methyl]phenyl]-3-phenylurea](/img/structure/B14248171.png)


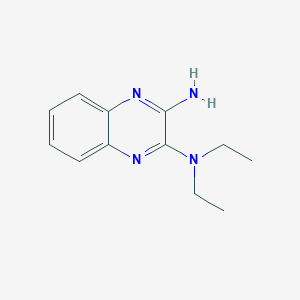
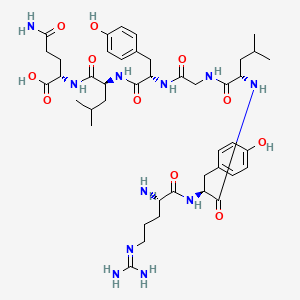
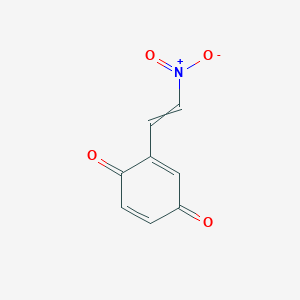
![3-[1-(2-Ethoxy-2-oxoethyl)piperidin-4-yl]propanoic acid;hydrochloride](/img/structure/B14248210.png)
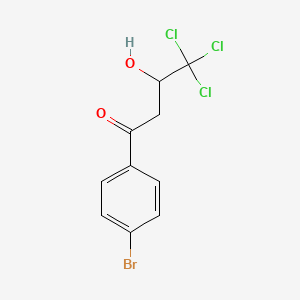

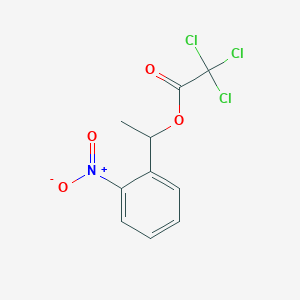
![4-{[11-(Pentamethyldisiloxanyl)undecyl]oxy}benzoic acid](/img/structure/B14248235.png)
![4-(3-Methylphenyl)-5-[2-(4-methyl-1-piperazinyl)-4-pyridyl]-2-(4-methylsulfonylphenyl)-1,3-thiazole](/img/structure/B14248238.png)
